molecular formula C11H16S2 B7990589 4-(n-Pentylthio)thiophenol

4-(n-Pentylthio)thiophenol

Cat. No.: B7990589
M. Wt: 212.4 g/mol
InChI Key: SVLDWYJZJUQCMV-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)thiophenol is an organosulfur compound characterized by the presence of a thiol group attached to a thiophene ring, which is further substituted with a pentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Pentylthio)thiophenol typically involves the introduction of a thiol group into a thiophene ring. One common method is the reaction of thiophenol with an appropriate alkyl halide, such as n-pentyl bromide, in the presence of a base like sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Pentylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl thiophenols.

Scientific Research Applications

4-(n-Pentylthio)thiophenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying redox biology and enzyme mechanisms.

    Industry: Used in the production of polymers, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)thiophenol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

    Thiophenol: The simplest aromatic thiol, lacking the pentylthio substitution.

    4-Methylthiophenol: Similar structure but with a methyl group instead of a pentylthio group.

    4-Ethylthiophenol: Contains an ethyl group in place of the pentylthio group.

Uniqueness: 4-(n-Pentylthio)thiophenol is unique due to the presence of the pentylthio group, which imparts distinct chemical properties and reactivity compared to other thiophenols. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-pentylsulfanylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDWYJZJUQCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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